

# 5-Bromo-3-methylbenzo[d]isoxazole chemical properties

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## Compound of Interest

Compound Name: 5-Bromo-3-methylbenzo[d]isoxazole

Cat. No.: B1281344

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## Abstract

**5-Bromo-3-methylbenzo[d]isoxazole** is a halogenated heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its unique structural framework, featuring a fused benzene and isoxazole ring system, imparts specific physicochemical properties that make it a valuable scaffold for the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **5-Bromo-3-methylbenzo[d]isoxazole**. It further details its significant role as a key intermediate in the development of targeted therapeutics, particularly as a scaffold for Bromodomain and Extra-Terminal (BET) protein inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development.

## Core Chemical Properties

**5-Bromo-3-methylbenzo[d]isoxazole** is a solid compound at room temperature.<sup>[1][2]</sup> Its core chemical and physical properties are summarized in the table below, providing a foundational dataset for its use in synthetic and analytical applications.

Property	Value	Reference
IUPAC Name	5-bromo-3-methyl-1,2-benzisoxazole	
CAS Number	66033-76-9	[3]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrNO	[3]
Molecular Weight	212.05 g/mol	
Appearance	Solid	[1][2]
Purity	Typically ≥95%	[1][2][3]
InChI Key	ITZVIXFFWVROPH-UHFFFAOYSA-N	[1][2]
Storage	Sealed in dry, 2-8°C	[4]

## Synthesis and Experimental Protocols

The synthesis of isoxazole derivatives can be achieved through various established organic chemistry reactions.[5] A common method involves the cyclocondensation of a hydroxylamine derivative with a β-dicarbonyl compound or its equivalent.[5] For **5-Bromo-3-methylbenzo[d]isoxazole**, a plausible synthetic route starts from a substituted phenol.

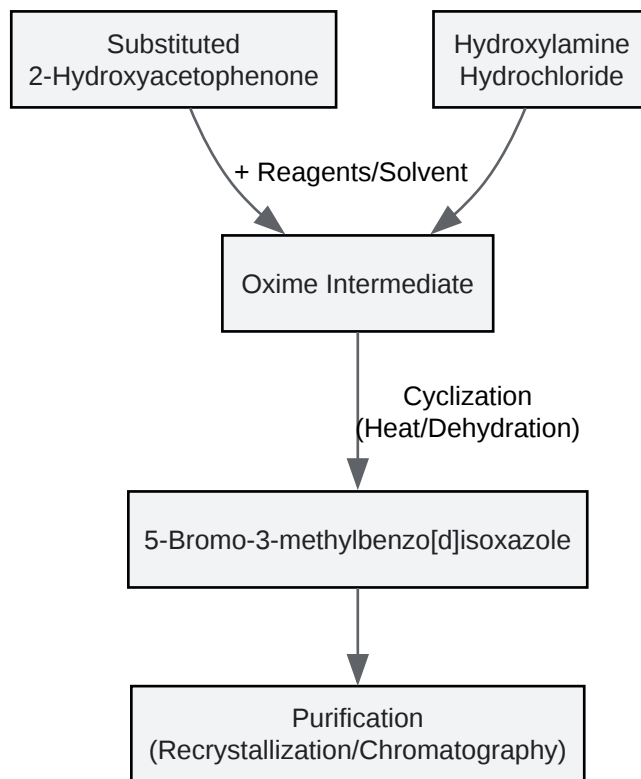
### General Synthesis Protocol

A generalized protocol for the synthesis of benzo[d]isoxazole derivatives involves the reaction of a substituted salicylaldehyde or acetophenone with hydroxylamine hydrochloride. The following is a representative, though not specific, protocol that illustrates the general steps:

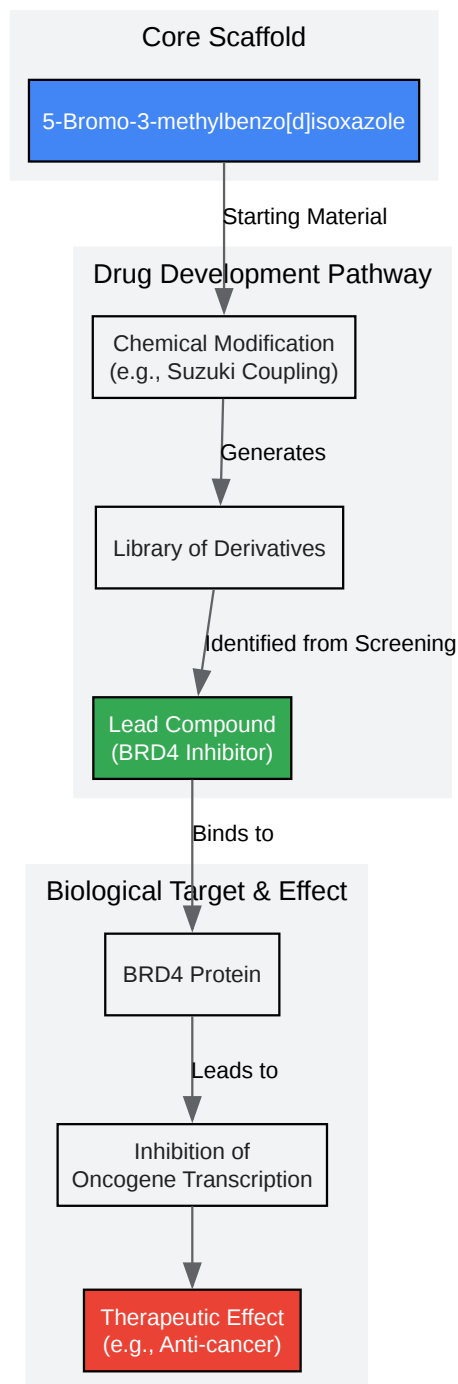
- **Starting Material Preparation:** Begin with a suitably substituted 2-hydroxyacetophenone, in this case, a brominated analogue.
- **Oxime Formation:** The ketone is reacted with hydroxylamine hydrochloride in a suitable solvent, such as ethanol or pyridine, often with a base like sodium acetate, to form the corresponding oxime.

- Cyclization: The oxime is then cyclized to form the benzo[d]isoxazole ring. This step can be induced by heating or by using a dehydrating agent.
- Purification: The crude product is purified using standard laboratory techniques such as recrystallization or column chromatography on silica gel.

## General Synthesis Workflow for Benzo[d]isoxazoles



## Role of 5-Bromo-3-methylbenzo[d]isoxazole in Drug Development

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